Cas no 1396676-66-6 (N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide)

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide
-
- インチ: 1S/C13H19NO3S/c15-13(12-6-7-12)8-9-14-18(16,17)10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2
- InChIKey: WXCYUWMJJPMUBJ-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CC=C1)S(NCCC(C1CC1)O)(=O)=O
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6190-0238-10μmol |
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |
1396676-66-6 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6190-0238-4mg |
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |
1396676-66-6 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6190-0238-5mg |
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |
1396676-66-6 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6190-0238-1mg |
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |
1396676-66-6 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6190-0238-5μmol |
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |
1396676-66-6 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6190-0238-2μmol |
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |
1396676-66-6 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6190-0238-10mg |
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |
1396676-66-6 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6190-0238-3mg |
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |
1396676-66-6 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6190-0238-2mg |
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |
1396676-66-6 | 2mg |
$88.5 | 2023-09-09 |
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamideに関する追加情報
Introduction to N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide (CAS No. 1396676-66-6)
N-(3-cyclopropyl-3-hydroxypropyl-1-phenylmethanesulfonamide) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1396676-66-6, represents a unique molecular structure that combines a cyclopropyl group with a hydroxypropyl chain, linked to a phenylmethylsulfonamide moiety. The intricate arrangement of these functional groups makes it a promising candidate for various applications, particularly in the synthesis of bioactive molecules.
The chemical structure of N-(3-cyclopropyl-3-hydroxypropyl-1-phenylmethanesulfonamide) exhibits a high degree of complexity, which is reflected in its potential biological activities. The presence of the cyclopropyl ring introduces rigidity to the molecule, while the hydroxypropyl group enhances solubility and metabolic stability. The phenylmethylsulfonamide moiety is known for its role in drug design, often serving as a pharmacophore in the development of therapeutic agents.
In recent years, there has been growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of N-(3-cyclopropyl-3-hydroxypropyl-1-phenylmethanesulfonamide) with a cyclopropyl and hydroxypropyl group may enhance its interaction with biological targets, potentially leading to improved efficacy and reduced side effects compared to conventional sulfonamides.
One of the most compelling aspects of this compound is its potential application in the treatment of chronic diseases. Current research suggests that molecules with similar structural features may interfere with key enzymatic pathways involved in disease progression. For instance, studies have shown that sulfonamide derivatives can modulate the activity of enzymes such as dihydropteroate synthase (DHPS), which is crucial in bacterial folate metabolism. By targeting such enzymes, N-(3-cyclopropyl-3-hydroxypropyl-1-phenylmethanesulfonamide) could offer a novel therapeutic approach against resistant bacterial strains.
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl-1-phenylmethanesulfonamide) involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the cyclopropyl group necessitates specialized synthetic methodologies to achieve regioselectivity and minimize unwanted side reactions. Similarly, the attachment of the hydroxypropyl chain requires careful consideration to maintain the integrity of the sulfonamide moiety.
In terms of pharmacokinetic properties, N-(3-cyclopropyl-3-hydroxypropyl-1-phenylmethanesulfonamide) exhibits promising characteristics that make it suitable for further development. Preliminary studies indicate that this compound has good oral bioavailability and moderate metabolic stability, suggesting that it could be effectively administered via oral routes. Additionally, its solubility profile allows for formulation into various dosage forms, enhancing patient compliance.
The potential therapeutic applications of N-(3-cyclopropyl-3-hydroxypropyl-1-phenylmethanesulfonamide) extend beyond antimicrobial treatments. Research is ongoing to explore its efficacy in other therapeutic areas, including oncology and neurology. In oncology, sulfonamide derivatives have shown promise as inhibitors of tyrosine kinases and other enzymes involved in cancer cell proliferation. In neurology, these compounds may serve as modulators of neurotransmitter systems, offering potential treatments for neurodegenerative diseases.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between N-(3-cyclopropyl-3-hydroxypropyl-1-phenylmethanesulfonamide) and biological targets. Advanced computational techniques allow researchers to predict binding affinities and optimize molecular structures for improved drug-like properties. These insights have guided experimental efforts and have accelerated the discovery process.
Ethical considerations are also paramount in the development of new pharmaceutical agents like N-(3-cyclopropyl-3-hydroxypropyl-1-phenylethansulfonamide). Ensuring that research is conducted responsibly and with minimal environmental impact is essential. Furthermore, collaboration between academic institutions, pharmaceutical companies, and regulatory agencies is crucial to ensure that new drugs meet stringent safety and efficacy standards before reaching clinical use.
In conclusion, N-(3-cyclopropyl-3-hydroxypropyong>l>l>l>l>l>l>l>l) stron
1396676-66-6 (N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide) 関連製品
- 941885-81-0(N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3,5-dimethylbenzamide)
- 1803818-39-4(Ethyl 5-fluoro-2-iodopyridine-3-acetate)
- 2955551-10-5(tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate)
- 84797-37-5(3-{imidazo1,2-apyridin-3-yl}propanoic acid)
- 106306-86-9(7-benzyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2229644-37-3(2-(aminomethyl)hept-3-enoic acid)
- 131496-21-4(2-Hydroxy-1-(naphthalen-1-yl)ethan-1-one)
- 2408976-03-2(4-{[(Tert-butoxy)carbonyl]amino}-3-(4-hydroxybutoxy)benzoic acid)
- 2172051-22-6({5-(2-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 929451-53-6((2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one)



